1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride
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Overview
Description
1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride is a complex organic compound with a unique structure that includes a pyridinium ion and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride typically involves the reaction of 1-methylpyridinium chloride with 2-methyl-2-phenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone moiety.
Reduction: Reduced forms of the pyridinium ion and hydrazone.
Substitution: Substituted pyridinium salts with various nucleophiles.
Scientific Research Applications
1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridinium ion can interact with negatively charged sites on biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[1-(2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride: Similar structure but lacks the methyl group on the hydrazone moiety.
1-Methyl-4-[1-(2-methylhydrazinylidene)ethyl]pyridin-1-ium chloride: Similar structure but lacks the phenyl group on the hydrazone moiety.
1-Methyl-4-[1-(2-ethyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride: Similar structure but has an ethyl group instead of a methyl group on the hydrazone moiety.
Uniqueness
1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride is unique due to the presence of both a methyl and a phenyl group on the hydrazone moiety, which can influence its reactivity and interactions with other molecules. This unique structure may confer specific properties that are advantageous in certain applications, such as enhanced biological activity or improved material properties.
Properties
CAS No. |
737830-39-6 |
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Molecular Formula |
C15H18ClN3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-methyl-N-[1-(1-methylpyridin-1-ium-4-yl)ethylideneamino]aniline;chloride |
InChI |
InChI=1S/C15H18N3.ClH/c1-13(14-9-11-17(2)12-10-14)16-18(3)15-7-5-4-6-8-15;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CQUPQNULNJEITL-UHFFFAOYSA-M |
Canonical SMILES |
CC(=NN(C)C1=CC=CC=C1)C2=CC=[N+](C=C2)C.[Cl-] |
Origin of Product |
United States |
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